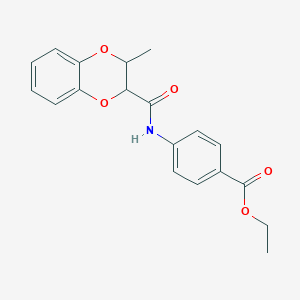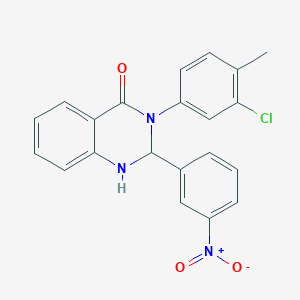![molecular formula C21H28N2O7 B3944503 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine;oxalic acid](/img/structure/B3944503.png)
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine;oxalic acid
Overview
Description
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with ethoxy and methoxy groups on a phenyl ring, and a furan-2-ylmethyl group. The presence of oxalic acid as a counterion adds to its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the substituted phenylmethyl piperazine through a nucleophilic substitution reaction. The furan-2-ylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the oxalic acid salt by reacting the piperazine derivative with oxalic acid under controlled pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine
- 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
- 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Uniqueness
1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the furan-2-ylmethyl moiety, provides a distinct profile compared to other similar compounds.
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(furan-2-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3.C2H2O4/c1-3-23-19-13-16(6-7-18(19)22-2)14-20-8-10-21(11-9-20)15-17-5-4-12-24-17;3-1(4)2(5)6/h4-7,12-13H,3,8-11,14-15H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRXQHFXNUEUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CO3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzoylamino)benzoyl]-N-(3-methoxyphenyl)phenylalaninamide](/img/structure/B3944434.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B3944443.png)

![4-[({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B3944451.png)
![2-[5-(morpholin-4-yl)-2-nitrophenyl]-4-phenylphthalazin-1(2H)-one](/img/structure/B3944461.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,10,12-pentaen-17-yl)pyridine-4-carboxamide](/img/structure/B3944469.png)
![N-[(4-methoxyphenyl)methyl]-1-(5-oxopyrrolidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B3944471.png)



![1-(3-cyclohexen-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3944509.png)
![(2-CHLOROPHENYL){4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B3944512.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)glycinamide](/img/structure/B3944515.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine;oxalic acid](/img/structure/B3944522.png)
